Thermodynamic Differentiation: α-Hydroxyacyl-CoAs Exhibit Non-Standard Equilibria Compared to β-Hydroxyacyl-CoAs
2-Hydroxycapryloyl-CoA belongs to the class of α-hydroxyacyl-CoAs. Its thermodynamic behavior is fundamentally different from that of β-hydroxyacyl-CoAs (e.g., 3-hydroxyoctanoyl-CoA), which are common intermediates in standard β-oxidation. While equilibria for β-hydroxyacyl-CoA/2-enoyl-CoA conversions are typically near unity (K ≈ 1), the equilibrium for α-hydroxyacyl-CoA to 2-enoyl-CoA conversion is highly sensitive to substituents and poorly characterized, indicating a distinct and potentially less favorable thermodynamic landscape [1].
| Evidence Dimension | Equilibrium constant (K) for dehydration to 2-enoyl-CoA |
|---|---|
| Target Compound Data | Data not available for 2-hydroxycapryloyl-CoA specifically, but class behavior is distinct [1]. |
| Comparator Or Baseline | β-Hydroxyacyl-CoAs (e.g., 3-hydroxyoctanoyl-CoA) have equilibrium constants typically around unity (K ≈ 1) [1]. |
| Quantified Difference | Class-level difference: α-compound equilibria are qualitatively more sensitive and not near unity, contrasting with the well-behaved β-compound equilibria [1]. |
| Conditions | Computational evaluation and experimental measurement of α-hydroxyacyl-CoA/2-enoyl-CoA equilibria [1]. |
Why This Matters
This class-level difference in thermodynamic stability dictates the choice of enzyme systems and predicts that 2-hydroxycapryloyl-CoA will not behave as a typical β-oxidation intermediate, preventing substitution with 3-hydroxyoctanoyl-CoA in pathway design.
- [1] Parthasarathy, A., Buckel, W., & Smith, D. M. (2010). On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA. The FEBS Journal, 277(7), 1738-1746. View Source
